[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-19(17(22)23-13-14-7-3-2-4-8-14)12-15-9-5-6-10-20(15)16(21)11-18/h2-4,7-8,15H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHISFMLTJJNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The piperidine ring is synthesized from piperidine-2-ylmethanol , a commercially available precursor. The nitrogen atom at position 1 is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.
Reagents :
-
Boc anhydride (Boc₂O, 1.2 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Tetrahydrofuran (THF) as solvent
Conditions :
Chloroacetylation of Piperidine Nitrogen
The Boc-protected intermediate undergoes chloroacetylation at the piperidine nitrogen using chloroacetyl chloride. This step is exothermic and requires controlled temperature to avoid decomposition.
Reagents :
-
Chloroacetyl chloride (1.5 equiv)
-
Triethylamine (TEA, 2.0 equiv)
-
Dichloromethane (DCM) as solvent
Conditions :
-
Cool to 0°C, add chloroacetyl chloride dropwise, and stir for 1 hour.
-
Warm to room temperature and stir for 12 hours.
-
Yield: 88–92% after aqueous workup.
Methyl-Carbamate Formation
The hydroxyl group on the piperidine-2-ylmethyl moiety is converted to a methyl carbamate using methyl chloroformate.
Reagents :
-
Methyl chloroformate (1.3 equiv)
-
Triethylamine (2.0 equiv)
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Dichloromethane (DCM)
Conditions :
Benzyl Ester Protection
The final step involves protecting the carbamate’s hydroxyl group as a benzyl ester to enhance stability and lipophilicity.
Reagents :
-
Benzyl bromide (1.5 equiv)
-
Sodium hydride (NaH, 1.2 equiv)
-
Dimethylformamide (DMF)
Conditions :
-
Stir at 0°C for 30 minutes, then at room temperature for 12 hours.
-
Yield: 78–82% after column chromatography.
Optimization of Reaction Conditions
Solvent Systems for Chloroacetylation
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCM and THF are preferred for chloroacetylation due to their ability to stabilize ionic intermediates.
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 0°C → RT | 12 | 90 |
| THF | DIPEA | RT | 24 | 85 |
| DMF | None | 50°C | 6 | 70 |
DCM with TEA at 0°C provides optimal yields by minimizing side reactions.
Catalytic Effects in Carbamate Formation
The use of DMAP as a catalyst accelerates carbamate formation by activating the chloroformate electrophile.
| Catalyst | Loading (equiv) | Yield (%) |
|---|---|---|
| DMAP | 0.1 | 85 |
| None | - | 65 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Key signals in the ¹H NMR (400 MHz, CDCl₃):
-
δ 4.5 (s, 2H) : Chloroacetyl methylene protons.
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δ 3.3 (m, 2H) : Piperidine CH₂N group.
-
δ 7.3 (m, 5H) : Benzyl aromatic protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 170.2 : Carbonyl carbon of chloroacetyl group.
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δ 52.1 : Piperidine methine carbon.
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry for the chloroacetylation step improves temperature control and reduces reaction time from 12 hours to 2 hours.
Green Chemistry Metrics
-
E-factor : 2.5 (kg waste/kg product).
-
Solvent recovery: >90% via distillation.
Challenges and Troubleshooting
Hydrolysis of Chloroacetyl Group
Exposure to moisture leads to hydrolysis, forming undesired acetic acid derivatives.
Solution : Use anhydrous solvents and molecular sieves during reactions.
Regioselectivity in Piperidine Functionalization
Competing reactions at the 3-position can occur if steric hindrance is insufficient.
Solution : Use bulkier protecting groups (e.g., Boc) to direct reactivity to the 1-position.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| A | 4 | 65 | 95 |
| B | 5 | 72 | 97 |
Method B, incorporating flow reactor technology, offers superior yield and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a derivative of carbamic acid with potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C16H20ClN2O3
- CAS Number : 1353975-02-6
This structure features a piperidine ring, which is known for its biological activity, particularly in the development of pharmaceuticals.
Pharmaceutical Development
The compound's structure allows it to interact with biological systems effectively. It can serve as a precursor or intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS). Compounds with similar structures have shown efficacy as analgesics and anesthetics.
Anticancer Activity
Research indicates that derivatives of carbamic acids can exhibit anticancer properties. For instance, compounds related to benzyl esters have been studied for their ability to inhibit tumor growth in preclinical models. The specific mechanism often involves the modulation of cell cycle proteins and apoptosis pathways.
Antimicrobial Properties
Studies have suggested that piperidine derivatives possess antimicrobial activity. The introduction of chloroacetyl groups may enhance this activity by increasing lipophilicity, allowing better membrane penetration of bacterial cells.
Neurological Disorders
Given its structural characteristics, this compound may be explored for potential use in treating neurological disorders such as anxiety and depression. Piperidine derivatives have been linked to modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Benzyl carbamate derivative | Antimicrobial | |
| Piperidine derivative | CNS activity |
Table 2: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| Piperidine | Acylation | This compound |
| Benzyl alcohol | Esterification | Benzyl carbamate |
Case Study 1: Anticancer Efficacy
A study conducted on piperidine derivatives demonstrated that compounds with chloroacetyl modifications exhibited significant cytotoxicity against various cancer cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting potential for further development into anticancer drugs.
Case Study 2: Antimicrobial Testing
In a comparative study, several piperidine derivatives were tested against common bacterial strains such as E. coli and S. aureus. The compound showed promising results with a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Piperidine Derivatives
The compound shares structural motifs with several piperidine-based carbamates and esters. Key analogs include:
Key Observations:
Substituent Effects: The tert-butyl ester analog (318.84 g/mol) has a bulkier ester group compared to the benzyl ester, which may reduce solubility in polar solvents but enhance stability under acidic conditions . Substituting chloro-acetyl with amino-ethyl (electron-donating group) increases basicity and may improve aqueous solubility .
Benzyl Ester Stability :
Benzyl esters are prone to cleavage under alkaline conditions, as demonstrated in studies on glucuronic acid benzyl esters, where pH > 7 significantly reduces ester bond integrity . This property is critical for prodrug design, where controlled release under physiological conditions is desired.
Functional Group Comparisons
- Chloro-acetyl Group: The chloro-acetyl moiety in the target compound is electron-withdrawing, enhancing electrophilicity and reactivity in nucleophilic substitution reactions. This contrasts with the amino-ethyl group in , which participates in hydrogen bonding and increases hydrophilicity.
- Carbamate vs. Amide: Unlike amide-containing analogs (e.g., N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide, 213.32 g/mol ), carbamates offer greater hydrolytic stability while maintaining hydrogen-bonding capabilities.
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperidine ring, which is known for its versatility in drug design. The presence of the chloroacetyl group and carbamic acid moiety contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting tumor cell proliferation. A study indicated that certain piperidine derivatives exhibited cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, with enhanced apoptosis induction compared to conventional chemotherapeutics like bleomycin .
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with structural similarities to This compound have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive functions .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, including muscarinic acetylcholine receptors, which play a role in cell proliferation and apoptosis resistance in cancer cells .
- Enzyme Inhibition : By inhibiting cholinesterase enzymes, the compound can increase acetylcholine availability, impacting neuronal signaling and potentially improving cognitive functions in Alzheimer's patients .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester, and how can reaction efficiency be improved?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Piperidine core functionalization via nucleophilic substitution or reductive amination, using catalysts like K₂CO₃ (as in analogous syntheses of benzimidazole derivatives ).
- Step 2 : Chloroacetylation under anhydrous conditions with DCM or THF as solvents to minimize hydrolysis.
- Step 3 : Benzyl ester protection of the carbamate group, employing coupling agents like DCC/DMAP for high yields .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and temperature (0–5°C for exothermic steps) to suppress side products.
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks for piperidine protons (δ 1.5–3.5 ppm), benzyl ester aromatic protons (δ 7.2–7.4 ppm), and chloroacetyl carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Validate carbamate (C=O stretch ~1700 cm⁻¹) and chloroacetyl (C-Cl ~750 cm⁻¹) groups.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Cross-Validation : Compare melting points (mp) with literature values (e.g., mp 185–186°C for structurally similar piperidine derivatives ).
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity .
- X-ray Crystallography : Resolve absolute configuration if chiral centers are present (e.g., piperidine ring substitution) .
- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .
- Contingency : Repeat synthesis and purification to rule out impurities (e.g., column chromatography with gradient elution ).
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how should assays be designed?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known piperidine interactions (e.g., GPCRs, kinases).
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases).
- Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK-293) .
- Data Interpretation : Normalize activity to cytotoxicity (MTT assay) and validate with dose-response curves.
Q. What strategies are effective for studying the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- Forced Degradation : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl, 30% H₂O₂) and monitor degradation products .
- Environmental Fate : Assess hydrolytic stability (pH 7.4 buffer, 37°C) and photodegradation (UV-Vis irradiation) .
Methodological Considerations for Experimental Design
Q. How should stability studies be structured to ensure reliable shelf-life predictions?
- Methodological Answer :
- Accelerated Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC for purity .
- Light Sensitivity : Use amber vials and compare degradation rates under UV vs. dark conditions .
- Data Reporting : Calculate % remaining active ingredient and identify major degradation products (e.g., hydrolyzed carbamate).
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
